molecular formula C11H6Br2O3 B157494 4,7-Dibromo-3-hydroxy-2-naphthoic acid CAS No. 1779-10-8

4,7-Dibromo-3-hydroxy-2-naphthoic acid

Cat. No. B157494
CAS RN: 1779-10-8
M. Wt: 345.97 g/mol
InChI Key: WNMKUIQCIRAXBN-UHFFFAOYSA-N
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Description

While the specific compound 4,7-Dibromo-3-hydroxy-2-naphthoic acid is not directly mentioned in the provided papers, we can infer its characteristics based on related compounds. The compound is likely to share some properties with 3-hydroxy-2-naphthoic acid, which is known to form cocrystals with other molecules such as 4,4'-bipyridine, indicating potential for intermolecular interactions and supramolecular assembly .

Synthesis Analysis

The synthesis of related compounds, such as 4-hydroxy-6,7-dimethoxy-8-methyl-2-naphthoic acid, involves metalation processes that can afford trianion intermediates. These intermediates are crucial for the regioselective construction of derivatives with biological activity, such as inhibitors of antiapoptotic Bcl-2 family proteins . This suggests that a similar approach could be used for the synthesis of 4,7-Dibromo-3-hydroxy-2-naphthoic acid, potentially involving halogenation steps to introduce bromine atoms.

Molecular Structure Analysis

The molecular structure of 3-hydroxy-2-naphthoic acid derivatives can be complex, with the potential for hydrogen bonding and pi-pi interactions, as seen in the cocrystal with 4,4'-bipyridine . These interactions can lead to the formation of one-dimensional chains and further assembly into a three-dimensional network. The presence of bromine atoms in 4,7-Dibromo-3-hydroxy-2-naphthoic acid would likely influence its molecular structure and intermolecular interactions due to the size and electronegativity of bromine.

Chemical Reactions Analysis

The reactivity of 3-hydroxy-2-naphthoic acid derivatives can be quite versatile. For example, 4-[Bis(carboxymethyl)aminomethyl]-3-hydroxy-2-naphthoic acid serves as a fluorescent indicator for complexometric titration of calcium and magnesium . This indicates that the hydroxy and carboxylic acid functional groups are reactive and can participate in complex formation. The dibromo derivative would be expected to have similar reactivity, with the additional possibility of undergoing reactions typical for aryl bromides, such as coupling reactions or nucleophilic substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,7-Dibromo-3-hydroxy-2-naphthoic acid can be extrapolated from the properties of related compounds. The presence of hydroxy and carboxylic acid groups suggests that it would have acidic properties and the potential to form hydrogen bonds, affecting its solubility and melting point . The bromine atoms would add to the molecular weight and could influence the compound's density and refractive index. Additionally, the electronic properties of the molecule, such as UV-Vis absorption and fluorescence, could be significantly affected by the substitution pattern on the naphthoic acid core .

Scientific Research Applications

Chemical Analysis and Environmental Assessment

Naphthenic acids, a complex class including compounds like 4,7-Dibromo-3-hydroxy-2-naphthoic acid, are significant in environmental chemistry, especially in relation to oil sands processing. Analytical methods for semi-quantification of total naphthenic acids in water samples have been developed to address their environmental impact. These methods, essential for understanding the comparability of various analytical approaches, involve considerations such as extraction method, analysis instrumentation, and use of calibration standards. The design considerations aim to improve standard methods for the semi-quantification of total naphthenic acids using mass spectrometry, which is crucial for environmental monitoring and protection efforts (Kovalchik et al., 2017).

Pharmacological Potential and Chemical Synthesis

The pharmacological activities of naphthoquinones and their derivatives, including lawsone and its synthetic derivatives, have been extensively studied for their potential in treating various diseases. These compounds exhibit antibacterial, antifungal, antiviral, antitumor, and antiparasitic effects, and hold promise for pest control through their molluscicidal and insecticidal activities. The structural modification of the 1,4-naphthoquinone ring significantly influences their pharmacological activities, making them a focus of research across multiple areas. This highlights the potential of 4,7-Dibromo-3-hydroxy-2-naphthoic acid and similar compounds in the development of new treatments and pest control solutions (López et al., 2014).

Environmental Toxicity and Remediation

Naphthenic acids present in crude oil and oil sands process-affected water pose environmental and operational challenges due to their toxicity and corrosive nature. Their presence in wastewater and process water necessitates the development of effective treatment methods to mitigate their impact. Various techniques have been explored for the separation of naphthenic acids from crude oil and water, highlighting the importance of addressing environmental concerns associated with these compounds. This research underscores the need for new technologies to extract and treat naphthenic acids to reduce their environmental footprint (Wu et al., 2019).

Safety And Hazards

4,7-Dibromo-3-hydroxy-2-naphthoic acid may cause skin irritation and serious eye irritation .

properties

IUPAC Name

4,7-dibromo-3-hydroxynaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Br2O3/c12-6-1-2-7-5(3-6)4-8(11(15)16)10(14)9(7)13/h1-4,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMKUIQCIRAXBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2C=C1Br)C(=O)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061959
Record name 2-Naphthalenecarboxylic acid, 4,7-dibromo-3-hydroxy-
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Molecular Weight

345.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dibromo-3-hydroxy-2-naphthoic acid

CAS RN

1779-10-8
Record name 4,7-Dibromo-3-hydroxy-2-naphthalenecarboxylic acid
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Record name 2-Naphthalenecarboxylic acid, 4,7-dibromo-3-hydroxy-
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Record name 2-Naphthalenecarboxylic acid, 4,7-dibromo-3-hydroxy-
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Record name 2-Naphthalenecarboxylic acid, 4,7-dibromo-3-hydroxy-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
H Gershon, R Parmegiani - Applied Microbiology, 1962 - Am Soc Microbiol
Seventy-seven compounds were screened by the disc-plate method against strains of five bacteria and five fungi. A new constant was proposed to describe the antimicrobial activity of a …
Number of citations: 43 journals.asm.org
RA Murphy, HF Kung, MP Kung… - Journal of Medicinal …, 1990 - ACS Publications
(S)-N-[(l-Ethyl-2-pyrrolidinyl) methyl]-2-hydroxy-3-iodo-6-methoxybenzamide ([123I] IBZM) is a central nervous system (CNS) D-2 dopamine receptor imaging agent. In order to …
Number of citations: 90 pubs.acs.org
P Liu, S Fan, B Wang, R Cao, X Wang, S Li, Y Lu… - Bioorganic …, 2020 - Elsevier
Bedaquiline (TMC207), a typical diarylquinoline anti-tuberculosis drug, has been approved by FDA to specifically treat MDR-TB. Herein we describe design, synthesis, and in vitro …
Number of citations: 3 www.sciencedirect.com
MW Irvine, BM Costa, A Volianskis, G Fang… - Neurochemistry …, 2012 - Elsevier
N-Methyl-d-aspartate receptors (NMDARs) are known to be involved in a range of neurological and neurodegenerative disorders and consequently the development of compounds that …
Number of citations: 38 www.sciencedirect.com
H Al-Saraierh - 2007 - research.library.mun.ca
Calixarenes are macrocyclic compounds which can be produced with different sizes and functionalities. They are mainly synthesized by 'one-pot' base-induced condensation reactions …
Number of citations: 4 research.library.mun.ca
CJ Qiao, XK Wang, F Xie, W Zhong, S Li - Molecules, 2015 - mdpi.com
Bedaquiline is the first FDA-approved new chemical entity to fight multidrug-resistant tuberculosis in the last forty years. Our group replaced the quinoline ring with a naphthalene ring, …
Number of citations: 13 www.mdpi.com

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